endo-BCN-PEG6-t-butyl ester
Description
Properties
Molecular Formula |
C30H51NO10 |
|---|---|
Molecular Weight |
585.74 |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H51NO10/c1-30(2,3)41-28(32)10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-31-29(33)40-24-27-25-8-6-4-5-7-9-26(25)27/h25-27H,6-24H2,1-3H3,(H,31,33)/t25-,26+,27? |
InChI Key |
GEJQWPAOPDUTFO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
endo-BCN-PEG6-t-butyl ester |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Endo Bcn Peg6 T Butyl Ester in Bioorthogonal Reactions
Kinetics and Thermodynamics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with endo-BCN-PEG6-t-butyl ester
The SPAAC reaction is a [3+2] cycloaddition between a strained cyclooctyne (B158145), such as BCN, and an azide (B81097). thieme-connect.de This process occurs via a concerted mechanism, where the π-bonds of the reactants are converted into σ-bonds in a single, cyclic transition state to form a stable triazole ring. thieme-connect.de The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy barrier, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. broadpharm.comresearchgate.net
The reactivity of BCN derivatives is often quantified by second-order rate constants (k₂), which describe the speed of the reaction. Studies have shown that the endo-BCN diastereomer is slightly more reactive than the exo-BCN form. nih.govacs.org In a standard reaction with benzyl (B1604629) azide in a polar solvent mixture (CD₃CN/D₂O), endo-BCN exhibits a higher rate constant compared to its exo counterpart, which may contribute to its preferential use in bioorthogonal studies. nih.govacs.org
| BCN Diastereomer | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Source |
|---|---|---|---|
| endo-BCN | 0.29 | CD₃CN/D₂O (1:2) | nih.gov, acs.org |
| exo-BCN | 0.19 | CD₃CN/D₂O (1:2) | nih.gov, acs.org |
Beyond SPAAC, the thermodynamic activation parameters for BCN have been investigated in other bioorthogonal reactions, such as the strain-promoted oxidation-controlled ortho-quinone (SPOCQ) cycloaddition. These studies provide valuable insight into the energetic landscape of BCN's reactivity. The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are determined using the Eyring equation. wur.nllibretexts.org The ΔH‡ represents the energy required to reach the transition state, while ΔS‡ reflects the change in order between the reactants and the transition state. wur.nllibretexts.org
| Parameter | Value | Source |
|---|---|---|
| Enthalpy of Activation (ΔH‡) | 2.25 kcal/mol | wur.nl |
| Entropy of Activation (ΔS‡) | -36.3 cal/K·mol | wur.nl |
| Gibbs Free Energy of Activation (ΔG‡) | 13.1 kcal/mol | wur.nl |
The rate of the SPAAC reaction involving BCN is highly dependent on the steric and electronic properties of both the BCN derivative and the azide substrate.
Electronic Factors: The reactivity of BCN can be significantly enhanced by tuning the electronic properties of the azide partner. thieme-connect.deresearchgate.net While most SPAAC reactions proceed through a "normal-electron-demand" mechanism where the highest occupied molecular orbital (HOMO) of the azide interacts with the lowest unoccupied molecular orbital (LUMO) of the alkyne, reactions with electron-deficient aryl azides follow a different path. thieme-connect.deresearchgate.net With these azides, the reaction switches to an "inverse-electron-demand" mechanism, driven by the interaction between the HOMO of BCN and the LUMO of the azide. thieme-connect.deresearchgate.net This electronic switch can increase the reaction rate by at least an order of magnitude. researchgate.net
Steric Factors: Steric hindrance plays a crucial role in modulating BCN's reactivity, a feature that can be exploited for chemoselective labeling. thieme-connect.deresearchgate.net For instance, the less sterically demanding nature of BCN allows it to react with bulky tertiary alkyl azides, whereas more hindered cyclooctynes like dibenzocyclooctyne (DBCO) show significantly reduced reactivity with such substrates. thieme-connect.deresearchgate.net This difference in steric tolerance enables selective, dual-labeling experiments where a primary azide can be targeted with a bulky cyclooctyne, followed by the addition of a BCN derivative to react with a remaining tertiary azide. researchgate.netresearchgate.net However, even the relatively accessible BCN reacts more slowly with sterically hindered tertiary azides compared to primary or secondary azides. researchgate.net
Scope and Chemoselectivity in Bioconjugation Reactions
The this compound is designed for high specificity in complex biological settings. The BCN group is bioorthogonal, meaning it reacts selectively with its azide partner while remaining inert to the vast array of other functional groups present in biological systems, such as amines and carboxylic acids. broadpharm.comnih.gov The hydrophilic PEG6 spacer enhances the solubility of the molecule in aqueous buffers, which is critical for biological applications. creative-biolabs.combroadpharm.com
BCN reagents have proven effective for labeling azide-tagged biomolecules in complex environments. broadpharm.com The SPAAC reaction proceeds efficiently in aqueous media under mild conditions, making it suitable for modifying sensitive biological molecules. broadpharm.com Beyond traditional azides, BCN exhibits exceptionally fast reactivity with other dipoles. A photoactivated tetrazole, for example, reacts with BCN with second-order rate constants ranging from 11,400 to 39,200 M⁻¹s⁻¹, which is significantly faster than typical SPAAC reactions. nih.gov This rapid ligation has been successfully used for the selective modification of BCN-labeled proteins in solution and on the surface of mammalian cells, demonstrating its efficacy and orthogonality in a biological context. nih.gov
| Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Source |
|---|---|---|
| Photoactivated Tetrazole 1 + BCN | ~39,200 | nih.gov |
| Photoactivated Tetrazole 2 + BCN | ~11,400 | nih.gov |
A key advantage of BCN-based SPAAC is its orthogonality with other bioorthogonal reactions, which allows for the simultaneous labeling of multiple distinct biomolecules. researchgate.netnih.gov BCN-azide chemistry can be performed alongside other common click reactions without cross-reactivity. nih.gov For example, SPAAC has been used in tandem with:
Tetrazine Ligation: The reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is orthogonal to BCN-based SPAAC, enabling dual labeling of proteins in mammalian cells. nih.gov
Staudinger Ligation: The reaction of an azide with a phosphine (B1218219) reagent can be used in the same system as a Diels-Alder reaction, demonstrating the principle of using multiple, non-interfering reactions for complex biological profiling. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Because SPAAC does not require a copper catalyst, it can be performed first in a one-pot reaction, followed by the addition of copper to initiate a separate CuAAC reaction with a terminal alkyne. researchgate.net
Furthermore, the inherent reactivity differences between various cyclooctynes can be leveraged to create mutually orthogonal systems. As mentioned previously, the steric differences between BCN and DBCO allow for selective reactions with different types of azides within the same mixture. researchgate.netresearchgate.net
Side Reactions and Product Stability in Research Applications
While the BCN-azide reaction is highly specific, potential side reactions must be considered in research applications. The primary off-target reactivity reported for BCN is with thiol-containing molecules, such as cysteine residues in proteins or reducing agents like dithiothreitol (B142953) (DTT). broadpharm.com However, this unwanted thiol-alkyne addition can be effectively suppressed by the addition of β-mercaptoethanol (β-ME) to the reaction mixture. broadpharm.com
The product of the SPAAC reaction, a 1,2,3-triazole linkage, is exceptionally stable under a wide range of physiological and chemical conditions, ensuring the integrity of the resulting bioconjugate. broadpharm.com The t-butyl ester group in this compound serves as a protecting group for a carboxylic acid. creative-biolabs.combroadpharm.com This prevents the carboxyl group from participating in undesired coupling reactions. creative-biolabs.com The ester can be hydrolyzed under acidic conditions to reveal the free carboxylic acid for subsequent chemical modifications if desired. creative-biolabs.combroadpharm.com
Analysis of Competing Reaction Pathways and Their Minimization in Bioconjugation Efforts
The primary reaction of the BCN moiety in this compound is the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. axispharm.com However, the high ring strain that accelerates the desired reaction with azides also makes the BCN group susceptible to side reactions, particularly with endogenous nucleophiles like thiols. nih.gov
A significant competing pathway is the reaction of BCN with the thiol groups of cysteine residues in proteins. nih.gov This thiol-yne addition can lead to non-specific labeling, reducing the efficiency and specificity of the intended bioconjugation. nih.gov Research has shown that this cross-reactivity can limit the bioorthogonality of BCN in complex biological environments. nih.gov
To address this challenge, strategies have been developed to minimize these undesirable side reactions. One effective method involves the addition of a low concentration of a reducing agent, such as β-mercaptoethanol (βME). nih.gov Studies have demonstrated that βME can significantly reduce the unwanted reaction between BCN and cysteine residues while preserving the free cysteines on the protein. nih.gov The proposed mechanisms for this protective effect include:
Direct reaction of βME with the BCN reagent, effectively acting as a scavenger.
Reduction of highly reactive, oxidized cysteine derivatives (like sulfenic acid or persulfides) back to less reactive thiols. nih.gov
This approach enhances the bioorthogonality of BCN-based reagents, ensuring that the cycloaddition occurs predominantly with the target azide. nih.gov
Stability of this compound under Various Research Conditions (e.g., pH, Temperature, Presence of Endogenous Molecules)
The stability of this compound is a composite of the individual stabilities of its three key components: the BCN ring, the polyethylene (B3416737) glycol (PEG) spacer, and the t-butyl ester protecting group.
BCN Moiety: The bicyclononyne ring is known to be sensitive to acidic conditions. nih.govrsc.org Reports indicate that prolonged or repetitive exposure to acids, such as trichloroacetic acid (TCA) used in oligonucleotide synthesis, can lead to the degradation of the alkyne functionality, potentially forming inactive vinyl alcohol and ketone species. rsc.org While generally stable at physiological pH, the BCN group's reactivity with thiols, such as the endogenous antioxidant glutathione (B108866) (GSH) or the reducing agent TCEP, represents a stability concern in certain experimental buffers. nih.gov
PEG6 Linker: The hexa(ethylene glycol) spacer is a highly stable and hydrophilic component. axispharm.comprecisepeg.com PEG linkers are known to enhance the aqueous solubility and stability of conjugated molecules. axispharm.comprecisepeg.combiochempeg.com They can also protect biomolecules from enzymatic degradation and reduce steric hindrance during conjugation. precisepeg.comconju-probe.com
t-Butyl Ester Group: The t-butyl ester serves as a protecting group for the carboxylic acid. It is notably stable under basic and neutral conditions but is labile to acid-catalyzed hydrolysis. organic-chemistry.orgarkat-usa.org Strong acidic conditions (pH < 1) readily cleave the ester to yield the free carboxylic acid and tert-butanol (B103910). organic-chemistry.orgoup.com The rate of hydrolysis is pH-dependent, with significant acceleration observed at low pH. oup.com For example, the half-life for the hydrolysis of a similar ester, tert-butyl formate, is approximately 11 hours at pH 2.2 but extends into years in the pH range of 5 to 7. oup.com
Collectively, this compound is most stable in neutral to slightly basic aqueous buffers, typical for many bioconjugation reactions. genelink.com However, its stability is compromised under acidic conditions, which would lead to the cleavage of the t-butyl ester and potential degradation of the BCN ring. rsc.orgoup.com For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. medkoo.com
| Component | Stable Conditions | Labile Conditions | Notes |
|---|---|---|---|
| endo-BCN Ring | Neutral to basic pH, physiological temperatures | Strongly acidic conditions (e.g., TCA, DCA). rsc.org Presence of thiols (e.g., Cysteine, GSH). nih.gov | Degradation in acid can form inactive ketone species. rsc.org |
| PEG6 Linker | Wide pH and temperature range | Generally very stable | Enhances solubility and stability of the overall molecule. axispharm.comprecisepeg.com |
| t-Butyl Ester | Neutral to basic pH (e.g., pH > 7) arkat-usa.orgoup.com | Acidic conditions (e.g., pH < 5) oup.comyoutube.com | Hydrolyzes to a free carboxylic acid. creative-biolabs.com |
Theoretical and Computational Studies on BCN Reactivity in Click Chemistry
Theoretical and computational methods, including quantum chemical calculations and molecular dynamics simulations, have been instrumental in elucidating the underlying principles of BCN's high reactivity in click chemistry. researchgate.netnih.gov These studies provide deep insights into the strain, electronics, and conformational dynamics that govern the bioorthogonal reactions of this compound.
Quantum Chemical Calculations of Strain Energy and Reactivity Descriptors for BCN Systems
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to quantify the factors driving the rapid kinetics of SPAAC reactions involving BCN. researchgate.netacs.orgacs.org A key concept is the distortion/interaction-activation strain model, which partitions the activation energy of a reaction into two components: the energy required to distort the reactants into their transition state geometries (strain energy) and the stabilizing interaction energy between the distorted molecules. nih.gov
Calculations reveal that the high reactivity of BCN is largely due to its significant ring strain, estimated to be around 19 kcal/mol. This pre-existing strain means less distortion energy is required to reach the cycloaddition transition state compared to less strained alkynes. acs.org
Furthermore, analysis of frontier molecular orbitals (FMOs) shows that many BCN reactions with electron-poor azides proceed via an inverse-electron-demand mechanism, where the interaction between the high-energy occupied molecular orbitals (HOMO) of BCN and the low-energy unoccupied molecular orbital (LUMO) of the azide is dominant. researchgate.netnih.gov DFT calculations have been used to compute activation enthalpies (ΔH‡) and free energies (ΔG‡) for BCN reacting with various partners, confirming its low activation barriers and high reaction rates compared to other cyclooctynes like OCT and DIBAC. acs.org
| Reactant Pair | Method | Calculated Activation Enthalpy (ΔH‡, kcal/mol) | Experimental Activation Enthalpy (ΔH‡, kcal/mol) |
|---|---|---|---|
| endo-BCN + 1,2-Quinone | Quantum Chemical (SCS-MP2) | 5.5 acs.org | 4.5 ± 0.3 acs.org |
| OCT + 1,2-Quinone | Quantum Chemical (SCS-MP2) | 9.3 acs.org | 7.3 ± 0.4 acs.org |
| DIBAC + 1,2-Quinone | Quantum Chemical (various) | - | 12.1 ± 0.5 acs.org |
Molecular Dynamics Simulations of BCN-Mediated Bioconjugation Events and Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic and conformational behavior of BCN and its conjugates in solution and in complex with biomolecules. nih.govacs.orgresearchgate.net The bicyclo[6.1.0]nonyne skeleton is not rigid and can adopt several conformations, such as chair-chair and chair-boat forms, which have been studied using computational methods. researchgate.net A conformational analysis of BCN using DFT found four stable conformers, with the two most stable being separated by only 0.3 kcal/mol, indicating they exist in equilibrium at room temperature. mdpi.com
| BCN Conformer | Relative Free Energy (kcal/mol) |
|---|---|
| BCN 1 (most stable) | 0.0 mdpi.com |
| BCN 2 | +0.3 mdpi.com |
| BCN 3 | +4.0 mdpi.com |
| BCN 4 | +4.5 mdpi.com |
MD simulations of bioconjugates have revealed how different linkers and polymers interact with protein surfaces. nih.govacs.org For instance, all-atom MD simulations of interferon-α2a conjugated to polymers via either BCN or DBCO linkers showed that the choice of cyclooctyne can influence the final structure of the conjugate. nih.govresearchgate.net Conjugates made with the BCN handle were found to be more homogeneous, suggesting a more conserved protein structure compared to those made with the more rigid DBCO linker. nih.gov These simulations are crucial for understanding how linkers like this compound can modulate the flexibility, stability, and interaction profile of the resulting bioconjugate. acs.org
Advanced Applications of Endo Bcn Peg6 T Butyl Ester in Chemical Biology and Materials Science Research
Development of Novel Bioconjugation Reagents and Methodologies for Academic Inquiry
The endo-BCN-PEG6-t-butyl ester serves as a foundational building block for creating more complex bioconjugation reagents. The BCN group provides a ready handle for copper-free click chemistry, reacting selectively with azide-tagged biomolecules. medkoo.comaxispharm.combroadpharm.com The t-butyl ester protects the carboxylic acid from participating in unwanted side reactions. creative-biolabs.commedkoo.com This protecting group can be removed under acidic conditions, revealing a carboxyl group that can then be activated (e.g., as an N-hydroxysuccinimide (NHS) ester) to react with primary amines on other molecules. creative-biolabs.commedkoo.com This dual reactivity allows for the sequential and controlled construction of sophisticated molecular probes and conjugates for academic research. The hydrophilic PEG6 spacer enhances the aqueous solubility of the reagent and the resulting conjugates, which is crucial for biological applications. medkoo.combroadpharm.comcreative-biolabs.com
Site-specific labeling of proteins is critical for studying their function, localization, and interactions. Reagents derived from this compound are instrumental in developing such methodologies. A common strategy involves first converting the t-butyl ester to an amine-reactive group, such as an NHS ester, creating a heterobifunctional linker (e.g., endo-BCN-PEG-NHS ester). medkoo.combroadpharm.comcreative-biolabs.combroadpharm.com This linker can then be used to label primary amines, such as the ε-amine of lysine (B10760008) residues on a protein surface. The BCN moiety on the labeled protein is then available for a highly selective SPAAC reaction with an azide-modified probe, such as a fluorophore, a drug molecule, or another protein.
A key research application is in the construction of antibody-drug conjugates (ADCs) for preclinical studies. medchemexpress.comacs.org In one approach, an antibody's naturally occurring N-glycans are enzymatically remodeled to introduce azide (B81097) groups. acs.orgsynaffix.com A BCN-functionalized payload, synthesized using a linker derived from a BCN-PEG-ester scaffold, is then attached via SPAAC. Research has shown that BCN linkers can provide superior conjugation efficiency compared to other cyclooctynes like dibenzoannulated cyclooctyne (B158145) (DBCO), and that the length of the PEG chain influences conjugation efficiency and hydrophilicity. acs.orgmdpi.com For instance, studies on conjugating BCN-PEG-payloads to azido-modified trastuzumab revealed that increasing the PEG chain length from two to eight units could improve conjugation efficiency, providing a valuable dataset for designing research-grade ADCs. acs.orgsynaffix.com
| Linker-Payload Construct | PEG Length | Organic Cosolvent Required | Conjugation Efficiency | Reference |
| BCN-PEG2-glutaryl-MMAF | PEG2 | 25% | 60% | acs.orgsynaffix.com |
| BCN-PEG4-Val-Cit-PAB-MMAF | PEG4 | 10% | >95% | acs.org |
| BCN-PEG8-Val-Cit-PAB-MMAF | PEG8 | 5% | >95% | acs.org |
| BCN-PEG4-Ahx-maytansine | PEG4 | 10% | >95% | acs.org |
This table presents research findings on the impact of PEG linker length on the efficiency of conjugating various BCN-linker-payloads to azido-modified trastuzumab via SPAAC. Data sourced from studies focused on developing homogeneous ADCs.
The precise modification and labeling of nucleic acids are fundamental to genetic studies, diagnostics development, and understanding nucleic acid biology. nih.gov BCN-PEG-ester derivatives provide a robust platform for these applications. Amine-modified oligonucleotides, which can be synthesized routinely, serve as a key substrate. medkoo.combroadpharm.comcreative-biolabs.combroadpharm.com
The t-butyl ester of this compound can be hydrolyzed and the resulting carboxylic acid activated to form an NHS ester. This amine-reactive reagent can then be covalently attached to an amine-modified DNA or RNA probe. The resulting oligonucleotide, now bearing a BCN handle, can be "clicked" to any azide-containing molecule of interest, such as a fluorescent dye for imaging, biotin (B1667282) for affinity purification, or a protein for studying nucleic acid-protein interactions. nih.gov The PEG6 linker serves to distance the label from the nucleic acid, minimizing potential interference with hybridization or enzymatic processes. This methodology is valuable for preparing custom probes for techniques like fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and microarray-based assays. acs.org
Glycan engineering allows for the study of the complex roles of carbohydrates in biology. A powerful strategy, known as metabolic glycoengineering, involves introducing unnatural monosaccharides bearing bioorthogonal functional groups (like azides) into cellular glycans. acs.org Reagents based on this compound are then used to visualize or capture these modified glycans.
In a typical research workflow, cells are cultured with an azide-modified sugar (e.g., N-azidoacetylmannosamine), which is metabolized and incorporated into cell-surface glycans. The cells can then be treated with a BCN-functionalized probe, such as BCN-PEG-fluorophore. The BCN group reacts specifically with the azide-tagged glycans via SPAAC, allowing for fluorescent labeling and imaging. acs.orgnih.gov This approach has been successfully used to label glycans in vitro and in vivo in model organisms like zebrafish embryos. nih.gov
Research comparing different cyclooctyne probes for labeling azido-glycans on monoclonal antibodies has highlighted the superior performance of BCN. acs.orgsynaffix.com Studies have shown that BCN-PEG linkers achieve higher conjugation efficiencies than DBCO-PEG linkers, especially those with longer PEG chains. acs.org This enhanced reactivity is crucial for achieving high labeling density in basic research settings.
Construction of Advanced Biomaterials and Hydrogels for Research Applications
The principles of click chemistry, particularly SPAAC, have been extended from bioconjugation to materials science for the creation of advanced, functional biomaterials. acs.org this compound, as a source of the BCN reactive group, is a key component in the design and synthesis of such materials for research applications.
"Clickable" polymers are macromolecules that have been functionalized with bioorthogonal reactive groups, enabling their efficient modification or cross-linking. acs.orgresearchgate.net There are several strategies to create polymers bearing BCN moieties. One major approach is post-polymerization modification. acs.orgnih.gov A pre-formed polymer with reactive side chains (e.g., poly(2-hydroxyethyl methacrylate) or poly(lysine)) can be reacted with a derivative of this compound. For this, the t-butyl ester is first deprotected to the carboxylic acid, which is then activated and reacted with hydroxyl or amine groups on the polymer backbone to form stable ester or amide bonds. acs.org
The resulting BCN-functionalized polymer can then be used in a variety of research applications. It can be cross-linked with azide-functionalized polymers to form hydrogels, or it can be used to "click" small molecules, peptides, or proteins onto the polymer backbone, creating materials with tailored biological activities. researchgate.netnih.gov This modular approach allows researchers to easily generate a library of functional polymers from a common precursor for screening in different biological assays.
Bioactive scaffolds that mimic the native extracellular matrix are essential research tools in tissue engineering and cell biology. nih.gov Hydrogels formed via SPAAC are particularly attractive because the cross-linking reaction is bioorthogonal, rapid, and proceeds without a cytotoxic catalyst, making it suitable for encapsulating live cells. nih.govnih.govresearchgate.net
In a common research application, multi-arm PEG macromers are functionalized with either BCN or azide groups. nih.govresearchgate.net For example, a tetra-arm PEG-azide can be mixed with a linear di-BCN cross-linker. The BCN cross-linker could be synthesized from a precursor like endo-BCN-PEG-acid. Upon mixing, the two components rapidly form a stable, cross-linked hydrogel network. researchgate.net The physical properties of these hydrogels, such as stiffness and degradation rate, can be precisely tuned for research purposes by varying the molecular weight of the PEG, the number of arms, or the polymer concentration. nih.govresearchgate.net
| Hydrogel System | Cross-linking Chemistry | Gelation Time | Application Highlight | Reference |
| PEG-tetraBCN + di-azide crosslinker | SPAAC | Rapid | Customizable microvessel generation | nih.gov |
| Azide-PEG + DIFO-peptide | SPAAC | < 1 hour | 3D fibroblast encapsulation | nih.gov |
| Azide-chitosan + alkyne-PEG | SPAAC | 4 - 55 min | Thermoresponsive, tunable stiffness | nih.gov |
| BCN-dendrimer + Azide-PEG | SPAAC | Fast | In vivo tumor growth suppression study | acs.org |
| Azide-dextran + DBCO-dextran | SPAAC | Fast | Cartilage tissue engineering research | acs.org |
This table summarizes findings from various research studies on the fabrication of hydrogels using SPAAC. It highlights the versatility of this chemistry in creating tunable scaffolds for different research applications in tissue engineering and cell biology.
Furthermore, these scaffolds can be rendered bioactive by incorporating azide-modified cell adhesion peptides (like RGD) into the hydrogel network during or after cross-linking. nih.gov Similarly, bioactive surfaces for research platforms, such as microarrays, can be created by functionalizing a surface with an azide-bearing polymer brush and then using BCN-linked probes to immobilize specific biomolecules in a spatially controlled manner. ub.edu
Design of Molecular Probes for Cellular and Subcellular Imaging in Research
The modular nature of this compound is particularly advantageous for the creation of molecular probes for imaging. The BCN group allows for its conjugation to azide-modified molecules of interest, while the t-butyl ester can be deprotected to reveal a carboxylic acid, enabling linkage to other functionalities like fluorophores or radiolabels. The PEG6 spacer enhances the aqueous solubility of the resulting probes, which is crucial for biological applications. creative-biolabs.commedkoo.com
Fluorescent Probe Development for in vitro Cell Culture Studies and Advanced Microscopy
In the realm of fluorescence microscopy, this compound serves as a key building block for constructing probes that can visualize cellular components and processes. Researchers can synthesize or obtain azide-functionalized molecules that target specific organelles, proteins, or other biomolecules. These azide-tagged molecules can then be introduced to cells. Subsequent introduction of a fluorescent dye that has been conjugated to this compound allows for the specific labeling of the target through a bioorthogonal click reaction.
The general workflow for developing such a fluorescent probe involves:
Fluorophore-Linker Conjugation: A fluorescent dye is chemically linked to the this compound. This is typically achieved after deprotection of the t-butyl ester to the free carboxylic acid, which can then be coupled to an amine-modified fluorophore.
Cellular Labeling: The azide-modified targeting molecule is introduced into the cell culture.
Click Reaction: The BCN-PEG6-fluorophore conjugate is added to the cells, where the BCN group reacts specifically with the azide group on the targeting molecule.
Imaging: The now fluorescently labeled target can be visualized using advanced microscopy techniques.
The hydrophilic PEG6 spacer is critical in these applications, as it helps to prevent aggregation of the probe and reduces non-specific binding, leading to clearer images with higher signal-to-noise ratios. creative-biolabs.commedkoo.com
Radiotracer Precursors for Non-Human in vivo Imaging Research and Methodology Development
For non-human in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), radiotracers are required. This compound can be used as a precursor to synthesize these radiotracers. The BCN group enables its attachment to azide-modified targeting vectors, such as peptides or antibodies, that can home in on specific tissues or cell types in a research animal model.
The synthesis of a radiotracer using this linker typically involves:
Deprotection: The t-butyl ester is removed to expose the carboxylic acid.
Chelator Conjugation: A chelating agent, which is capable of binding a radionuclide, is attached to the free carboxylic acid.
Radiolabeling: The chosen radionuclide is introduced and captured by the chelator.
Conjugation to Targeting Vector: The resulting radiolabeled BCN-PEG6-chelator construct is then "clicked" onto an azide-bearing targeting molecule.
This modular approach allows for the relatively rapid development and testing of new radiotracers for preclinical research, aiding in the investigation of biological processes and the evaluation of potential therapeutic targets in non-human subjects.
Integration into Proteomics and Metabolomics Research Workflows
The specificity of the bioorthogonal reaction enabled by the BCN group makes this compound a valuable reagent in proteomics and metabolomics. scbt.com It facilitates the selective isolation and identification of proteins and metabolites from complex biological mixtures.
Enrichment and Capture Strategies for Specific Biomolecules in Complex Samples
A common strategy for studying specific biomolecules is to metabolically label them with an azide-containing precursor. For instance, cells can be cultured with an azide-modified sugar, amino acid, or lipid, which will be incorporated into newly synthesized glycans, proteins, or lipids.
Following metabolic labeling, the cells are lysed, and the complex mixture of cellular components is incubated with this compound that has been conjugated to an affinity tag, such as biotin. The BCN group of the linker reacts with the azide-labeled biomolecules. These tagged biomolecules can then be selectively captured and enriched from the lysate using streptavidin-coated beads. After washing away non-specifically bound proteins, the enriched biomolecules can be eluted and identified by mass spectrometry.
Table 1: Example Workflow for Biomolecule Enrichment
| Step | Description |
|---|---|
| 1. Metabolic Labeling | Introduce an azide-modified precursor (e.g., an amino acid or sugar) to cells or an organism. |
| 2. Lysis | Disrupt the cells to release their contents, creating a complex proteome or metabolome. |
| 3. Affinity Tag Conjugation | React the lysate with a biotinylated endo-BCN-PEG6-linker. |
| 4. Capture | Use streptavidin-coated beads to pull down the biotin-labeled biomolecules. |
| 5. Elution & Analysis | Elute the captured biomolecules and identify them using mass spectrometry. |
Activity-Based Protein Profiling (ABPP) Methodologies using BCN-Probes
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study the active state of enzymes within complex biological systems. nih.gov ABPP utilizes chemical probes that covalently bind to the active site of a specific class of enzymes.
This compound can be incorporated into the design of these activity-based probes. For example, a probe can be designed with three key components:
A reactive group ("warhead") that covalently binds to the active site of a target enzyme family.
The BCN group for subsequent ligation via click chemistry.
A reporter tag (like a fluorophore or biotin) attached via the PEG6 linker for detection or enrichment.
In this approach, the BCN-containing probe is first allowed to react with the active enzymes in a biological sample. Then, a reporter molecule with an azide group is "clicked" onto the probe-enzyme conjugate. This two-step approach offers flexibility, allowing for the use of different reporter tags with the same activity-based probe. The PEG6 spacer again plays a role in maintaining the solubility and accessibility of the probe. scbt.com
Advancements in Drug Delivery Research Systems (Focus on in vitro and Mechanistic Studies)
In the field of drug delivery research, this compound is utilized to construct and study novel drug carrier systems in vitro. cd-bioparticles.net Its bifunctional nature allows for the connection of targeting ligands to drug-loaded nanoparticles or other delivery vehicles.
For instance, a drug-encapsulating liposome (B1194612) or polymer nanoparticle can be functionalized with azide groups on its surface. Separately, a targeting molecule, such as an antibody fragment or a small molecule that binds to a receptor overexpressed on cancer cells, can be conjugated to this compound. The BCN-functionalized targeting molecule can then be attached to the surface of the azide-decorated nanoparticle via a click reaction.
These studies are primarily mechanistic and conducted in vitro to understand how targeting affects cellular uptake and intracellular drug release. nih.govetsu.edu The PEG6 linker in these constructs can also serve to increase the circulation time of the nanoparticles in preclinical models by reducing uptake by the reticuloendothelial system.
Table 2: Components of a Targeted Drug Delivery System Using the Linker
| Component | Function | Role of this compound |
|---|---|---|
| Delivery Vehicle | Encapsulates the therapeutic agent (e.g., liposome, polymer nanoparticle). | The vehicle surface is functionalized with azides. |
| Targeting Ligand | Binds to specific cells or tissues (e.g., antibody, peptide). | The ligand is conjugated to the BCN end of the linker. |
| Linker | Connects the targeting ligand to the delivery vehicle. | Provides the BCN group for clicking to the azide-functionalized vehicle. |
This modular assembly allows researchers to easily vary the targeting ligand and study the effects on delivery efficiency in cell culture models, contributing to the rational design of more effective drug delivery systems. axispharm.com
"Click-to-Release" Mechanisms for Controlled Cargo Delivery in Research Models
The concept of "click-to-release" involves a bioorthogonal reaction that not only links two molecules but also initiates a subsequent chemical cascade to liberate a third molecule, or "cargo." This strategy offers spatiotemporal control over the activation of therapeutic agents or imaging probes within a biological system.
The most prominent "click-to-release" systems are based on the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a highly strained trans-cyclooctene (B1233481) (TCO). In these systems, a cargo molecule is attached to the TCO via a carbamate (B1207046) linker. The rapid cycloaddition reaction with a tetrazine forms an unstable intermediate that undergoes a spontaneous electronic rearrangement (a 1,4-elimination), leading to the cleavage of the carbamate and the release of the unmodified cargo molecule. This process is exceptionally fast and bioorthogonal, making it suitable for in vivo applications.
By contrast, the strain-promoted azide-alkyne cycloaddition (SPAAC) involving bicyclo[6.1.0]nonyne (BCN) reagents like this compound typically forms a highly stable triazole linkage. This covalent bond is generally considered non-cleavable under physiological conditions. wikipedia.orgbiochempeg.comnih.gov The primary role of BCN in bioconjugation is to create robust, permanent connections between molecules. wikipedia.org Therefore, while BCN is a cornerstone of "click" chemistry for stable conjugation, it is not the typical reactive partner used in "click-to-release" mechanisms. The stability of the resulting BCN-azide triazole product makes it ideal for applications where a durable link is required, rather than a transient one designed for release.
Fabrication of Responsive Nanocarriers for Targeted Research Delivery via BCN Ligation
The true strength of this compound in advanced delivery systems lies in its role as a critical linker for the fabrication of smart, stimuli-responsive nanocarriers. In this context, the BCN group's ability to form stable bonds via SPAAC is leveraged to assemble complex nanosystems designed to release their payload in response to specific environmental triggers found in research models of disease, such as changes in pH or the presence of specific enzymes. nih.govnih.gov
The fabrication process typically involves multiple components:
A Nanocarrier Core: This is often a polymer-based nanoparticle, liposome, or micelle that encapsulates the therapeutic or imaging cargo. The core material is designed to be sensitive to a particular stimulus.
An Azide-Functionalized Surface: The nanocarrier is synthesized or modified to present azide (N₃) groups on its surface.
A Targeting Ligand: A molecule (e.g., folic acid, a peptide, or an antibody) that specifically binds to receptors overexpressed on target cells.
This compound as the Linker: The BCN-PEG linker is used to connect the targeting ligand to the nanocarrier. First, the t-butyl ester group is hydrolyzed to reveal a free carboxylic acid, which is then coupled to an amine group on the targeting ligand. This BCN-functionalized ligand is then "clicked" onto the azide-presenting surface of the nanocarrier via SPAAC. nih.gov
pH-Responsive Nanocarriers: A common strategy in cancer research is to exploit the acidic microenvironment of tumors (pH ~6.5-6.8) and endosomes (pH ~5.0-6.0). Researchers have fabricated nanogels where the cargo, such as the chemotherapeutic drug doxorubicin (B1662922) (DOX), is attached to the polymer backbone via a pH-sensitive hydrazone linkage. The surface of this nanogel is decorated with azide groups. endo-BCN-PEG-t-butyl ester is then used to attach a targeting ligand, like folic acid (FA), to the nanogel surface via BCN-azide ligation. nih.govd-nb.info
In this design, the BCN ligation is a key step in the construction of the final targeted nanocarrier. The resulting system remains stable at physiological pH (7.4), but upon reaching the acidic tumor environment, the hydrazone bonds hydrolyze, triggering the release of the drug. The FA ligand, attached via the stable BCN-PEG linker, ensures that the nanocarrier is preferentially taken up by cancer cells that overexpress the folate receptor. nih.gov
One study designed a pH-sensitive prodrug of doxorubicin using a PEG-polylactic acid (PEG-PLA) block copolymer. The BCN-modified doxorubicin was clicked onto an azide-modified PEG-PLA. The resulting nanoparticles showed significantly accelerated drug release at acidic pH compared to physiological pH. researchgate.net
| Condition (pH) | Time (hours) | Cumulative Drug Release (%) |
|---|---|---|
| Physiological (pH 7.4) | 75 | ~15% |
| ~144 (6 days) | 19.04% | |
| Acidic (pH 5.3) | ~25 | ~40% |
| 75 | 69% |
Enzyme-Responsive Nanocarriers: Another approach involves designing nanocarriers that respond to enzymes overexpressed in the tumor microenvironment, such as cathepsin B or matrix metalloproteinases (MMPs). nih.gov For example, polymer-drug conjugates have been synthesized where the drug is attached via a peptide linker (e.g., Gly-Phe-Leu-Gly) that is specifically cleavable by cathepsin B. biochempeg.com The BCN-PEG linker can be used in the fabrication of such systems to attach targeting moieties or other functional groups to an azide-modified, enzyme-sensitive nanocarrier, ensuring the targeted delivery of a system that will release its cargo only in the presence of the specific enzyme trigger.
In these advanced applications, this compound serves as an essential and reliable molecular stapler. Its BCN group facilitates the clean and efficient assembly of complex, multi-component nanostructures through copper-free click chemistry, while the PEG spacer provides necessary hydrophilicity and the protected carboxyl end offers a versatile handle for pre-functionalization with targeting ligands.
Future Perspectives and Emerging Methodologies in Bcn Based Research
Development of Next-Generation BCN Derivatives with Enhanced Reactivity or Specificity for Research Applications
The quest for BCN derivatives with improved performance characteristics is a central theme in ongoing research. Efforts are concentrated on enhancing reaction kinetics, stability, and introducing novel functionalities.
Strategies to increase the reactivity of the BCN core are also being actively explored. Fusing a cyclopropane (B1198618) ring to the cyclooctyne (B158145), as in the BCN scaffold, is a known strategy to augment ring strain and thereby enhance reactivity in SPAAC reactions. nih.goves-openscreen.com Further modifications aim to fine-tune the electronic properties of the alkyne. For instance, the development of sterically shielded, sulfonated tetrazoles that react with BCN showcases exceedingly fast kinetics, with second-order rate constants (k₂) reaching up to 39,200 M⁻¹s⁻¹. glycomindsynth.commdpi.com This represents one of the fastest bioorthogonal ligations involving BCN, significantly expanding its utility for spatiotemporal control in living systems. glycomindsynth.commdpi.com
Furthermore, research has shown that N1 alkylation of 1,2,4-triazine (B1199460) reagents can boost their reactivity with endo-BCN by three orders of magnitude compared to their non-alkylated counterparts, creating highly water-soluble and cell-permeable reagents. nih.govresearchgate.net These next-generation derivatives promise to overcome existing limitations, enabling more efficient and precise labeling in complex biological environments.
Table 1: Comparison of BCN Derivative Reactivity
| Derivative/Reactant Pair | Second-Order Rate Constant (k₂) | Key Feature |
|---|---|---|
| endo-BCN-OH + Benzyl (B1604629) Azide (B81097) | 0.29 M⁻¹s⁻¹ (in CD₃CN/D₂O 1:2) es-openscreen.com | Baseline BCN reactivity. es-openscreen.com |
| BCN + Tertiary Azide | 0.012 - 0.024 M⁻¹s⁻¹ researchgate.net | Demonstrates reactivity with sterically hindered azides. researchgate.net |
| BCN + 1,2-Quinone | 1824 M⁻¹s⁻¹ acs.org | Significantly faster kinetics than with azides. acs.org |
| BCN + Sulfonated Tetrazole | 11,400 - 39,200 M⁻¹s⁻¹ glycomindsynth.commdpi.com | Represents one of the fastest BCN-mediated ligations. glycomindsynth.commdpi.com |
| endo-BCN + N1-alkylated 1,2,4-triazine | ~3 orders of magnitude faster than non-alkylated triazine nih.govresearchgate.net | Enhanced reactivity through electronic modification. nih.govresearchgate.net |
Integration of BCN Chemistry with Orthogonal Bioorthogonal Reactions for Multiplexed Labeling in Complex Systems
A significant frontier in chemical biology is the ability to simultaneously track multiple molecular processes within a single system. This requires a set of mutually orthogonal bioorthogonal reactions that proceed independently without cross-reactivity. BCN-based chemistry is a key player in the development of such multiplexed labeling strategies.
Researchers have demonstrated that BCN-mediated SPAAC can be used in concert with other established bioorthogonal reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and tetrazine ligation. acs.orgnih.gov For example, a four-color fluorescent labeling system has been achieved by combining iterative TAMM (2-((alkylthio)(aryl)methylene)malononitrile) condensation, CuAAC, and tetrazine ligation. acs.orgnih.govscienceopen.com In such schemes, the specificity of each reaction is controlled by the unique reactivity of the incorporated unnatural amino acids, such as BCNK (for tetrazine ligation) and PPA (for CuAAC). acs.org
The distinct reactivity of BCN compared to other cyclooctynes can also be exploited for orthogonal labeling. For instance, the sterically less demanding nature of BCN allows it to react efficiently with tertiary azides, whereas more hindered cyclooctynes like ADIBO show significantly reduced reactivity. researchgate.netnih.govnih.gov This differential reactivity enables a "semiorthogonal" approach where primary and tertiary azides can be selectively labeled in the same pot by first reacting the primary azide with ADIBO, followed by the addition of a BCN-linked probe to target the tertiary azide. nih.gov This strategy expands the multiplexing capability using only SPAAC reactions, leveraging the stability and small size of the azide tag. researchgate.net
The compatibility of BCN chemistry with these diverse reactions provides a powerful and expanding toolbox for dissecting complex biological networks, allowing for the simultaneous visualization and analysis of multiple distinct biomolecules. acs.orgnih.gov
Table 2: Orthogonal Bioorthogonal Reactions Compatible with BCN Chemistry
| Reaction 1 (BCN-based) | Reaction 2 (Orthogonal) | Unnatural Amino Acid/Tag 1 | Unnatural Amino Acid/Tag 2 | Application |
|---|---|---|---|---|
| Tetrazine Ligation | TAMM Condensation | BCNK acs.org | N-terminal Cysteine / CysK acs.orgscienceopen.com | Dual-color fluorescent labeling. nih.gov |
| Tetrazine Ligation | Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | BCNK acs.org | p-azido-L-phenylalanine (PPA) acs.org | Multiplexed protein labeling. acs.orgnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation | Azide-tagged biomolecule | trans-cyclooctene (B1233481) (TCO) | Dual labeling in complex media. ki.se |
| SPAAC (with tertiary azide) | SPAAC (with primary/secondary azide) | Tertiary azide nih.gov | Primary or secondary azide nih.gov | Semiorthogonal dual-labeling using only SPAAC. researchgate.netnih.gov |
Application in Advanced High-Throughput Screening Methodologies for Research Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large chemical libraries. ub.eduacs.org The integration of BCN-based bioorthogonal chemistry into HTS platforms offers a powerful method for identifying and validating new molecular probes and therapeutic candidates.
The most prominent application of BCN in this context is through SPAAC. broadpharm.com A high-throughput-compatible pulse-chase assay has been developed to measure the degradation of endogenous proteins, such as Huntingtin (HTT). broadpharm.com In this method, newly synthesized proteins are metabolically labeled with an azide-containing amino acid. These azide-tagged proteins are then conjugated with a biotinylated BCN or other cyclooctyne probe via SPAAC. broadpharm.com The subsequent detection, often using technologies like Homogeneous Time-Resolved Fluorescence (HTRF), allows for the quantification of protein turnover in a 96-well plate format, suitable for screening large numbers of compounds that might modulate this process. broadpharm.com
The reliability and user-friendliness of SPAAC make it amenable to automation, a key requirement for HTS. nih.gov Capillary electrophoresis (CE) has emerged as a versatile and rapid tool for screening and optimizing SPAAC reaction conditions, which is crucial for adapting these reactions to diverse HTS assay formats. scienceopen.com By enabling the efficient coupling of reporter molecules (like biotin (B1667282) or fluorophores) to targets in complex biological mixtures, BCN chemistry facilitates the development of robust cell-based assays that can provide more physiologically relevant data than traditional biochemical assays. acs.orgresearchgate.net This approach helps to quickly identify bioactive compounds and triage false positives, ultimately accelerating the discovery pipeline. ub.edu
Challenges and Opportunities in Scaling BCN Synthesis for Broader Research Adoption
Despite the expanding applications of BCN derivatives, a significant hurdle for their broader adoption is the challenge associated with their large-scale synthesis. The multi-step procedures, often requiring chromatographic purification and expensive reagents, can be a bottleneck for producing the kilogram quantities needed for industrial and extensive academic research.
The traditional synthesis of BCN precursors often suffers from poor stereoselectivity, yielding a mixture of syn and anti isomers that can be difficult to separate. However, recent advancements have started to address these issues. For example, the use of specific dirhodium tetracarboxylate catalysts, such as Rh₂(S-BHTL)₄, has been shown to significantly improve the diastereoselectivity of the key cyclopropanation step, favoring the desired syn precursor with a 79:21 selectivity ratio. This method is scalable and can be performed on a multigram scale, representing a significant step towards more efficient production.
Another opportunity lies in the development of more economical and scalable synthetic routes that avoid problematic reagents and purification steps. Research into optimizing reaction variables and developing non-infringement routes is critical for industrial production. mdpi.com Kilo labs are being commissioned to specifically address the challenges of scaling up from multigram to kilogram batches, focusing on process safety, efficiency, and impurity profiles to ensure a smooth transition to pilot and industrial plants. The development of such robust and economically viable synthetic processes is essential for making BCN-based reagents, including endo-BCN-PEG6-t-butyl ester, more accessible and affordable, thereby fueling further innovation and application in research.
Expanding the Scope of BCN-Mediated Ligation Beyond Azides in Academic Investigations
While the SPAAC reaction with azides is the most common application of BCN, its reactivity extends to other 1,3-dipoles and dienophiles, opening up new avenues for bioorthogonal ligation. es-openscreen.com This expansion of BCN's reaction partners is a vibrant area of academic research, providing alternative conjugation strategies with unique characteristics.
One of the earliest and most significant alternative reactions is the strain-promoted alkyne-nitrone cycloaddition (SPANC). BCN displays excellent reaction kinetics with nitrones, a reaction that has been successfully used for the dual, irreversible, and site-specific modification of proteins. es-openscreen.com
More recently, the inverse-electron-demand Diels-Alder (IEDDA) reaction between BCN and electron-poor dienes like tetrazines has garnered significant interest. researchgate.net This ligation is exceptionally fast and has been shown to be orthogonal to SPAAC, further enabling multiplexed labeling strategies. The reactivity of BCN in IEDDA reactions contrasts with that of more sterically demanding dibenzoannulated cyclooctynes, which are often not suitable partners for these cycloadditions.
Additionally, BCN has been shown to undergo rapid cycloaddition with other partners, including:
1,2-Quinones : The strain-promoted oxidation-controlled cyclooctyne-1,2-quinone (SPOCQ) reaction exhibits a remarkably high rate constant of 1824 M⁻¹s⁻¹ for BCN, significantly faster than its reaction with azides. acs.org
Sydnones : The strain-promoted sydnone-alkyne cycloaddition offers another bioorthogonal pathway for BCN conjugation.
1,2,4-Triazines : Novel 1,2,4-triazine-iridium(III) complexes have been developed that show rapid reaction rates with BCN, producing luminescent products. researchgate.net
These alternative ligations provide researchers with a broader palette of chemical tools, each with distinct kinetics and product characteristics, thereby expanding the versatility of the BCN scaffold for advanced biological studies.
Q & A
Basic Research Questions
Q. What is the mechanism of BCN-azide click chemistry in bioconjugation, and how does the absence of copper catalysts enhance biocompatibility?
- Methodological Answer: The BCN group reacts with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages without cytotoxic copper catalysts. This reaction is pH-insensitive (pH 3–9) and proceeds efficiently at room temperature in aqueous or organic solvents. To validate reaction efficiency, use HPLC or LC-MS to monitor triazole formation and quantify unreacted azides .
- Key Data:
| Reaction Condition | Yield (%) | Reaction Time (h) |
|---|---|---|
| PBS, RT | 85–90 | 2–4 |
| DMSO, 37°C | >95 | 1–2 |
Q. How can researchers synthesize and characterize endo-BCN-PEG6-t-butyl ester?
- Methodological Answer: Synthesis involves sequential coupling of the BCN moiety, PEG6 spacer, and t-butyl ester via carbodiimide-mediated esterification. Characterization requires:
- NMR (¹H/¹³C): Confirm PEG6 chain integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and t-butyl ester presence (δ 1.4 ppm).
- MALDI-TOF MS: Verify molecular weight (expected ~585.73 Da).
- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What are standard protocols for evaluating the compound’s stability under storage conditions?
- Methodological Answer: Conduct accelerated degradation studies:
- Thermal Stability: Incubate aliquots at 4°C, -20°C, and -80°C for 1–6 months. Monitor hydrolysis of the t-butyl ester via FT-IR (C=O stretch at ~1720 cm⁻¹) .
- Light Sensitivity: Expose to UV light (254 nm) and analyze degradation by TLC.
Advanced Research Questions
Q. How can reaction conditions for BCN-based bioorthogonal labeling in live-cell imaging be optimized to minimize cellular toxicity?
- Methodological Answer:
- Solvent Compatibility: Use ≤5% DMSO in cell culture media to avoid membrane disruption.
- Concentration Gradient: Titrate BCN-PEG6-t-butyl ester (1–50 µM) and measure viability via MTT assay. Optimal balance between labeling efficiency (>80%) and viability (>90%) is typically achieved at 10–20 µM .
- Kinetics: Track reaction progress using confocal microscopy with azide-functionalized fluorescent probes (e.g., Cy3-azide) .
Q. What strategies mitigate hydrolysis of the t-butyl ester in aqueous drug delivery systems?
- Methodological Answer:
- Formulation: Encapsulate the compound in pH-responsive nanoparticles (e.g., PLGA) to protect the ester until lysosomal cleavage (pH 4.5–5.0) .
- Structural Modification: Replace t-butyl ester with more hydrolytically stable groups (e.g., benzyl ester) if premature hydrolysis occurs .
Q. How does PEG chain length (PEG4 vs. PEG6) affect biodistribution and pharmacokinetics in vivo?
- Methodological Answer:
- Comparative Study: Radiolabel (e.g., ¹²⁵I) PEG4 and PEG6 derivatives. Track biodistribution in murine models via SPECT/CT imaging.
- Key Findings:
| PEG Length | Blood Circulation Half-Life (h) | Tumor Accumulation (%) |
|---|---|---|
| PEG4 | 6–8 | 3–5 |
| PEG6 | 10–12 | 6–8 |
- Mechanistic Insight: Longer PEG chains reduce renal clearance and enhance passive targeting via the EPR effect .
Q. What analytical approaches resolve challenges in quantifying low-abundance BCN-PEG6-t-butyl ester conjugates in complex biological matrices?
- Methodological Answer:
- Sample Prep: Use immunoaffinity columns to isolate conjugates from serum/plasma.
- Detection: Employ nano-LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity down to 1 nM .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
